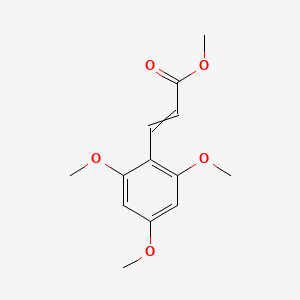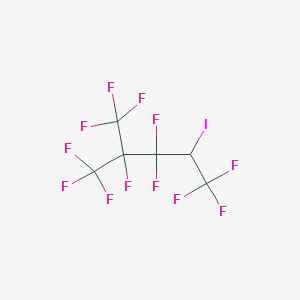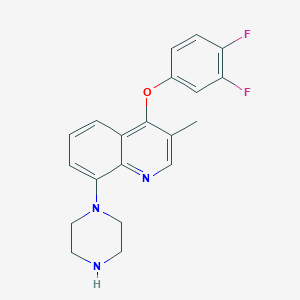
2,2'-(1-Phenylprop-1-ene-3,3-diyl)bis(1-methyl-1H-pyrrole)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(1-Phenylprop-1-ene-3,3-diyl)bis(1-methyl-1H-pyrrole) is an organic compound that belongs to the class of bis-pyrroles. This compound features a central phenylpropene moiety flanked by two 1-methyl-1H-pyrrole groups. The structure of this compound imparts unique chemical properties, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1-Phenylprop-1-ene-3,3-diyl)bis(1-methyl-1H-pyrrole) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-phenylprop-1-ene and 1-methyl-1H-pyrrole.
Condensation Reaction: The 1-phenylprop-1-ene undergoes a condensation reaction with two equivalents of 1-methyl-1H-pyrrole in the presence of a suitable catalyst, such as a Lewis acid (e.g., aluminum chloride) or a Brønsted acid (e.g., sulfuric acid).
Reaction Conditions: The reaction is typically carried out under reflux conditions in an inert solvent such as dichloromethane or toluene. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Purification: The crude product is purified using column chromatography or recrystallization to obtain pure 2,2’-(1-Phenylprop-1-ene-3,3-diyl)bis(1-methyl-1H-pyrrole).
Industrial Production Methods
In an industrial setting, the production of 2,2’-(1-Phenylprop-1-ene-3,3-diyl)bis(1-methyl-1H-pyrrole) may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems for reagent addition and product separation can further enhance the scalability of the synthesis process.
化学反应分析
Types of Reactions
2,2’-(1-Phenylprop-1-ene-3,3-diyl)bis(1-methyl-1H-pyrrole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The pyrrole rings can undergo electrophilic substitution reactions with reagents such as halogens (e.g., bromine) or nitro groups (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination; nitric acid in sulfuric acid for nitration.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of halogenated or nitrated derivatives depending on the substituent introduced.
科学研究应用
2,2’-(1-Phenylprop-1-ene-3,3-diyl)bis(1-methyl-1H-pyrrole) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of novel materials with unique electronic and optical properties.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Studies focus on its interaction with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
作用机制
The mechanism of action of 2,2’-(1-Phenylprop-1-ene-3,3-diyl)bis(1-methyl-1H-pyrrole) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2,2’-(1-Phenylethene-1,1-diyl)bis(1-methyl-1H-pyrrole): Similar structure with an ethene moiety instead of propene.
2,2’-(1-Phenylpropane-1,1-diyl)bis(1-methyl-1H-pyrrole): Similar structure with a propane moiety instead of propene.
2,2’-(1-Phenylbut-1-ene-1,1-diyl)bis(1-methyl-1H-pyrrole): Similar structure with a butene moiety instead of propene.
Uniqueness
2,2’-(1-Phenylprop-1-ene-3,3-diyl)bis(1-methyl-1H-pyrrole) is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. The presence of the propene moiety and the bis-pyrrole groups allows for unique interactions with other molecules, making it valuable for various scientific and industrial applications.
属性
CAS 编号 |
919295-58-2 |
|---|---|
分子式 |
C19H20N2 |
分子量 |
276.4 g/mol |
IUPAC 名称 |
1-methyl-2-[1-(1-methylpyrrol-2-yl)-3-phenylprop-2-enyl]pyrrole |
InChI |
InChI=1S/C19H20N2/c1-20-14-6-10-18(20)17(19-11-7-15-21(19)2)13-12-16-8-4-3-5-9-16/h3-15,17H,1-2H3 |
InChI 键 |
OMVUQDFQKLNPPG-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC=C1C(C=CC2=CC=CC=C2)C3=CC=CN3C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethoxy]-4-oxobutanoate](/img/structure/B14186370.png)
![Ethyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate](/img/structure/B14186372.png)

![2-{[12-(1,3-Dioxolan-2-yl)-2-methyldodecan-2-yl]oxy}ethan-1-ol](/img/structure/B14186392.png)

![1-[2-(4-Hydroxyphenyl)-2-oxoethyl]thiolan-1-ium bromide](/img/structure/B14186399.png)
![1H-Indazole-3-carboxylic acid, 1-[(2,4-difluorophenyl)methyl]-](/img/structure/B14186407.png)

![2,3-Bis{[(tricyclohexylstannyl)oxy]carbonyl}pyridine](/img/structure/B14186434.png)
![6-[(Trimethylsilyl)methyl]hepta-4,6-dien-1-ol](/img/structure/B14186437.png)
![Morpholine, 4-[1-propyl-1-(2-thienyl)butyl]-](/img/structure/B14186445.png)
![3-[(Diphenylphosphoryl)methyl]benzene-1,2-diol](/img/structure/B14186447.png)
